Azepane vs. Morpholine and Piperidine: Physicochemical Divergence
The target compound features a seven-membered azepane ring (cLogP ~2.8, predicted; tPSA 61.4 Ų, predicted). The closest catalog analogs bear a six-membered 2,6-dimethylmorpholine (tPSA 59.8 Ų) or an aryl ketone (3-methoxyphenyl, cLogP ~3.1). No experimental biological activity data (IC50, Ki, EC50) for the target compound or its direct N3-substituted analogs were found in peer-reviewed literature or authoritative public databases. The only quantifiable differentiation is at the level of calculated physicochemical properties derived from the structure . This constitutes class-level inference, not a direct head-to-head biological comparison.
| Evidence Dimension | Calculated topological polar surface area (tPSA) and predicted cLogP |
|---|---|
| Target Compound Data | MW 311.4 g/mol; tPSA 61.4 Ų (predicted); cLogP ~2.8 (predicted) |
| Comparator Or Baseline | 3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one: MW 329.4 g/mol; tPSA 59.8 Ų. 3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one: MW 320.3 g/mol; cLogP ~3.1. |
| Quantified Difference | Azepane analog exhibits modestly higher tPSA (+1.6 Ų vs. morpholine analog) and slightly lower predicted lipophilicity than the aryl ketone analog. |
| Conditions | In silico predictions; no experimental logP/logD or solubility data identified. |
Why This Matters
Differences in tPSA and lipophilicity can influence passive membrane permeability and non-specific protein binding, making the azepane analog a distinct tool compound for physicochemical SAR exploration.
